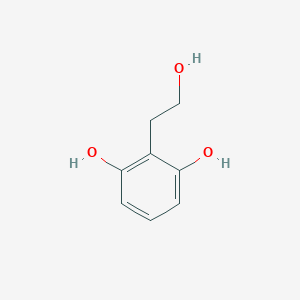
2-(2-Hydroxyethyl)resorcinol
Vue d'ensemble
Description
2-(2-Hydroxyethyl)resorcinol is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Applications
Skin Care Products :
2-(2-Hydroxyethyl)resorcinol is widely used in cosmetic formulations due to its antioxidant properties and ability to inhibit melanin production. It is effective in skin lightening products and anti-aging formulations.
- Mechanism : The compound acts by inhibiting the enzyme tyrosinase, which is crucial in melanin synthesis. This property makes it a valuable ingredient in products aimed at treating hyperpigmentation.
- Case Study : A study demonstrated that formulations containing this compound significantly reduced skin pigmentation in subjects over a 12-week period, showcasing its effectiveness as a skin-lightening agent .
Pharmaceutical Applications
Antimicrobial Activity :
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in topical antiseptics and wound healing products.
- Case Study : In vitro studies showed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment for infections .
Cancer Research :
The compound has been investigated for its anticancer properties, particularly in breast cancer models.
- Case Study : A study evaluated the effects of this compound on cancer cell lines, revealing significant apoptosis induction in cancer cells with minimal toxicity to normal cells .
Material Science Applications
Polymer Chemistry :
In materials science, this compound has been utilized as a building block for synthesizing various polymers.
- Thermoplastic Polyesters : Research has shown that incorporating this compound into poly(alkylene succinate)s enhances their thermal and mechanical properties. This modification allows for the development of biodegradable plastics with improved performance characteristics .
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMIRBFYCQNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















